1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea, a compound featuring a pyrazole and urea moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

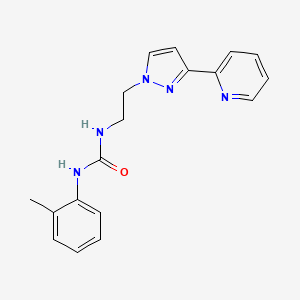

The compound can be represented by the following structure:

It features a pyridine ring, a pyrazole moiety, and an o-tolyl group attached to a urea functional group. This unique structure contributes to its diverse biological activities.

1. Inhibition of Carbonic Anhydrase

Research indicates that pyrazole derivatives, including ureas, are known inhibitors of human carbonic anhydrase (hCA), particularly hCA II. These enzymes are crucial for various physiological processes such as pH regulation and ion transport. Inhibitors like this compound may exhibit significant binding affinity due to the presence of the urea linkage, which enhances interaction with the zinc ion in the enzyme's active site .

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole-containing compounds. For instance, derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 250 μg/mL for various pathogens, indicating potential as antibacterial agents .

3. Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines through pathways involving mitogen-activated protein kinases (MAPKs). The inhibition of TNFα production in macrophages has been noted in related compounds, suggesting that this compound could exhibit similar effects .

Case Studies

Several studies have focused on similar compounds to elucidate their biological activities:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or urea moieties can enhance potency and selectivity against specific biological targets. For example, variations in substituents on the aromatic rings or alterations in the ethyl linker can significantly impact binding affinity and biological efficacy .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea is C20H22N4O, with a molecular weight of approximately 334.4 g/mol. The compound features a urea functional group, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study conducted on various derivatives demonstrated their ability to inhibit cell growth in several cancer cell lines. The following table summarizes the GI50 values for selected cancer types:

| Cancer Type | GI50 (µM) |

|---|---|

| Non-small lung cancer | 1.7 |

| Prostate cancer | 15.9 |

| Ovarian cancer | 25.9 |

These findings suggest that structural modifications can enhance the compound's efficacy against specific cancer types.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Urea derivatives are known for their broad-spectrum antibacterial properties. The minimum inhibitory concentrations (MIC) against common pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These results indicate that the compound may be effective against bacterial infections, which could be beneficial in clinical settings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the pyridine and pyrazole rings is crucial for its biological activity, as these structures are associated with enhanced binding affinity to target proteins involved in tumor growth and bacterial resistance.

Example Synthetic Route

A simplified synthetic route may include:

- Formation of the pyrazole core via cyclization.

- Substitution reactions to introduce the ethyl and o-tolyl moieties.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

Antitumor Efficacy

A recent study reported that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, indicating that specific structural modifications can enhance therapeutic potential.

Antimicrobial Properties

Another investigation focused on urea derivatives containing similar moieties, demonstrating promising antibacterial activity against a range of pathogens, supporting the notion that modifications can enhance therapeutic efficacy.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Intermediate Reactions

The compound is synthesized via multi-step protocols involving:

-

Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with 1,3-diketones or acetylenic ketones under controlled conditions (e.g., DMF, reflux) .

-

Urea Formation : Reaction of an isocyanate (e.g., o-tolyl isocyanate) with a pyridylpyrazole-ethylamine intermediate .

Example pathway:

-

Pyrazole synthesis :

-

Ethylation : The pyrazole nitrogen is alkylated using 1,2-dibromoethane to introduce the ethyl spacer .

-

Urea coupling : Reaction with o-tolyl isocyanate in anhydrous THF yields the final product .

Hydrolysis and Stability

The urea linkage is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage to form 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine and o-toluidine.

-

Basic hydrolysis : Degradation into CO₂ and corresponding amines .

Stability studies indicate the compound remains intact in neutral aqueous solutions but degrades rapidly at pH < 3 or > 10.

Pyrazole Ring Modifications

-

Electrophilic substitution : Bromination at the pyrazole C4 position using NBS in DMF .

-

Coordination chemistry : The pyridyl nitrogen and pyrazole N2 act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Urea Group Reactivity

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the urea nitrogen under basic conditions .

-

Thiourea formation : Treatment with Lawesson’s reagent replaces the carbonyl oxygen with sulfur .

Catalytic and Biological Interactions

-

Enzyme inhibition : Binds to kinase active sites (e.g., p38 MAPK) via hydrogen bonding between the urea carbonyl and kinase backbone NH groups .

-

Metabolic pathways : Undergoes hepatic oxidation via CYP450 enzymes, primarily at the pyridine ring’s C3 position.

Comparative Reactivity of Structural Analogs

Degradation Pathways

-

Photolysis : UV exposure (λ = 254 nm) cleaves the urea group, generating trace amounts of cyanamide derivatives.

-

Thermal decomposition : Above 200°C, the compound fragments into pyridine, CO₂, and toluene.

Synthetic Challenges and Optimization

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)21-18(24)20-11-13-23-12-9-17(22-23)16-8-4-5-10-19-16/h2-10,12H,11,13H2,1H3,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNMGWPRGIZLGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.